N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220037-74-0
VCID: VC2669190
InChI: InChI=1S/C11H16N2O2.ClH/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10;/h1-2,7,9,12H,3-6,8H2,(H,13,14);1H
SMILES: C1CNCCC1C(=O)NCC2=CC=CO2.Cl
Molecular Formula: C11H17ClN2O2
Molecular Weight: 244.72 g/mol

N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride

CAS No.: 1220037-74-0

Cat. No.: VC2669190

Molecular Formula: C11H17ClN2O2

Molecular Weight: 244.72 g/mol

* For research use only. Not for human or veterinary use.

N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride - 1220037-74-0

Specification

CAS No. 1220037-74-0
Molecular Formula C11H17ClN2O2
Molecular Weight 244.72 g/mol
IUPAC Name N-(furan-2-ylmethyl)piperidine-4-carboxamide;hydrochloride
Standard InChI InChI=1S/C11H16N2O2.ClH/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10;/h1-2,7,9,12H,3-6,8H2,(H,13,14);1H
Standard InChI Key GRFHLNLJCUTJPF-UHFFFAOYSA-N
SMILES C1CNCCC1C(=O)NCC2=CC=CO2.Cl
Canonical SMILES C1CNCCC1C(=O)NCC2=CC=CO2.Cl

Introduction

Chemical Properties and Structure

N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride is characterized by its unique structure containing both piperidine and furan rings connected via an amide linkage. The compound exists as a hydrochloride salt, which enhances its solubility in aqueous media for biological testing and pharmaceutical applications.

Basic Physicochemical Properties

The fundamental physicochemical properties of N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride are summarized in Table 1.

Table 1: Physicochemical Properties of N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride

PropertyValue
CAS Number1220037-74-0
Molecular FormulaC₁₁H₁₇ClN₂O₂
Molecular Weight244.72 g/mol
IUPAC NameN-(furan-2-ylmethyl)piperidine-4-carboxamide;hydrochloride
Standard InChIInChI=1S/C11H16N2O2.ClH/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10;/h1-2,7,9,12H,3-6,8H2,(H,13,14);1H
Standard InChIKeyGRFHLNLJCUTJPF-UHFFFAOYSA-N
SMILESC1CNCCC1C(=O)NCC2=CC=CO2.Cl
Purity (Commercial)95+%

The compound features a piperidine ring with a carboxamide group at position 4. The nitrogen of this carboxamide is bonded to a furan-2-ylmethyl group, creating a structure with multiple potential interaction sites for biological targets .

Structural Characteristics

The structure of N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride contains several key features that contribute to its potential biological activities:

  • The piperidine ring provides a basic nitrogen that can act as a hydrogen bond acceptor.

  • The carboxamide group can function as both hydrogen bond donor and acceptor.

  • The furan ring introduces aromatic character and potential for π-stacking interactions.

  • The hydrochloride salt formation improves water solubility while maintaining the compound's structural integrity.

These structural elements make it a versatile scaffold for drug discovery efforts, particularly in the development of compounds targeting neurological disorders.

Synthesis Methods

The synthesis of N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride typically involves multi-step organic reactions with careful control of reaction conditions to optimize yield and purity.

General Synthetic Approaches

Common synthetic routes to N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride include:

  • Nucleophilic substitution reactions

  • Condensation reactions to form the amide bond

  • Salt formation through acid-base reactions

These methods require careful control of reaction parameters such as temperature, pH, and reaction time to achieve optimal yield and purity.

Related Compounds and Structural Analogs

Several compounds structurally related to N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride have been synthesized and studied, providing valuable insights into the potential properties of this compound class.

Direct Structural Analogs

Table 2: Structural Analogs of N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride

CompoundStructural ModificationCAS NumberNotable Features
N-(furan-2-ylmethyl)-4-methylpiperidine-1-carboxamideMethyl group at piperidine, different connectivity47125622Different attachment point of carboxamide group
1-(4-chlorobenzoyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamideAddition of 4-chlorobenzoyl group9517207Additional functional group increasing complexity
N-(furan-2-ylmethyl)-cyanoacetamideReplacement of piperidine with cyano group-Used in heterocyclic synthesis

Broader Structural Families

The compound belongs to several broader structural families with established medicinal chemistry applications:

  • Piperidine derivatives: Widely used in drug discovery, with applications in treatments for neurological disorders, pain management, and various other therapeutic areas.

  • Furan-containing compounds: Known for diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

  • Amide-linked heterocycles: Common structural motifs in pharmaceuticals due to their stability and ability to interact with biological targets through hydrogen bonding.

Research on these related structural classes provides context for understanding the potential applications of N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride .

Research Applications and Future Perspectives

N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride has several potential applications in research and drug discovery.

Current Research Applications

The compound is primarily used as:

  • A research tool in medicinal chemistry studies

  • A building block for the synthesis of more complex molecules

  • A reference compound for structure-activity relationship studies

These applications highlight its importance in foundational chemical research and early-stage drug discovery .

Future Research Directions

Several promising avenues for future research on N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride include:

  • Targeted Biological Screening: Systematic evaluation against a panel of biological targets to identify specific activities.

  • Structural Modifications: Exploration of chemical modifications to enhance potency, selectivity, or pharmacokinetic properties.

  • Mechanism of Action Studies: Detailed investigations to elucidate binding modes and molecular interactions with potential biological targets.

  • Application in Heterocyclic Chemistry: Utilization as a starting material for the synthesis of more complex heterocyclic systems with enhanced biological activities.

These research directions could significantly expand our understanding of this compound's potential and lead to valuable applications in drug discovery .

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